2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2S/c1-9(8-20-3)16-12(19)7-18(2)14-17-13-10(15)5-4-6-11(13)21-14/h4-6,9H,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWYOUPVZPUYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CN(C)C1=NC2=C(C=CC=C2S1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the lack of specific target information, it is difficult to predict the exact pathways that could be affected.
Pharmacokinetics
Based on its structure, it is hypothesized that the compound may have good oral bioavailability and metabolic stability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about these influences are currently unknown.
Biological Activity
The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.42 g/mol. The structure features a fluorobenzo[d]thiazole moiety, which is known for its bioactive properties, along with an acetamide functional group that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H20FN3O2S |
| Molecular Weight | 375.42 g/mol |
| CAS Number | 1351635-08-9 |
| Density | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases and enzymes that are critical in tumor cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to the compound . For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : The compound has shown promising results in inhibiting the growth of cancer cells in vitro. For example, related benzothiazole derivatives exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 0.4 to 0.57 µM against MCF-7 breast cancer cells .
- Cell Line Studies : In studies involving human cancer cell lines such as U-937 (human macrophage), THP-1 (leukemia), and B16-F10 (melanoma), certain benzothiazole derivatives exhibited remarkable anticancer activities, indicating that structural modifications can enhance efficacy against specific cancer types .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, it may inhibit carbonic anhydrases, which are implicated in various physiological processes including pH regulation and tumor progression. This inhibition could lead to reduced tumor growth and increased efficacy of existing chemotherapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:
- Fluorine Substitution : The presence of fluorine in the benzo[d]thiazole ring enhances lipophilicity and may improve binding affinity to biological targets.
- Amine Group : The methylamino group can influence the compound's interaction with receptors or enzymes, potentially enhancing its inhibitory effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Kumbhare et al. reported on various benzothiazole derivatives showing significant anticancer activity across multiple cell lines, emphasizing the importance of specific substitutions on the benzothiazole core for enhanced activity .
- Sekar et al. synthesized novel benzothiazole derivatives that displayed varying degrees of anticancer activities, highlighting how minor structural changes can lead to substantial differences in biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
